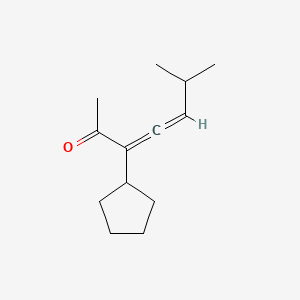
3,4-Heptadien-2-one, 3-cyclopentyl-6-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Heptadien-2-one, 3-cyclopentyl-6-methyl- is an organic compound with the molecular formula C13H20O and a molecular weight of 192.3 g/mol . This compound is characterized by the presence of a cyclopentyl group, a methyl group, and a heptadienone structure, making it a unique molecule in the field of organic chemistry.
Preparation Methods
The synthesis of 3,4-Heptadien-2-one, 3-cyclopentyl-6-methyl- can be achieved through various synthetic routes. One common method involves the reaction of cyclopentylmethyl ketone with acetylene in the presence of a base, followed by the addition of a methyl group . Industrial production methods may involve the use of catalytic processes to optimize yield and purity.
Chemical Reactions Analysis
3,4-Heptadien-2-one, 3-cyclopentyl-6-methyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,4-Heptadien-2-one, 3-cyclopentyl-6-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Heptadien-2-one, 3-cyclopentyl-6-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
3,4-Heptadien-2-one, 3-cyclopentyl-6-methyl- can be compared with other similar compounds such as:
3,5-Heptadien-2-one, 6-methyl-: This compound has a similar heptadienone structure but differs in the position of the methyl group.
6-Methyl-3,5-heptadienone: Another similar compound with variations in the position of the double bonds and methyl group.
The uniqueness of 3,4-Heptadien-2-one, 3-cyclopentyl-6-methyl- lies in its specific arrangement of functional groups, which imparts distinct chemical and physical properties.
Properties
CAS No. |
63922-50-9 |
|---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
InChI |
InChI=1S/C13H20O/c1-10(2)8-9-13(11(3)14)12-6-4-5-7-12/h8,10,12H,4-7H2,1-3H3 |
InChI Key |
ZGVGSONYUNQYKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C=C=C(C1CCCC1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















